![molecular formula C14H7BrN2O B12628217 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide CAS No. 919293-11-1](/img/structure/B12628217.png)
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide
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Overview
Description
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a heterocyclic compound with a complex structure that includes bromine, nitrogen, and oxygen atoms. This compound is part of the isoquinoline family, known for its diverse applications in medicinal and synthetic organic chemistry. The molecular formula of this compound is C14H7BrN2O, and it has a molecular weight of 299.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of nanostructured catalysts. These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Synthetic Methodologies
Palladium-Catalyzed Reactions
The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide can be achieved through palladium-catalyzed coupling reactions. These methods allow for the formation of complex structures with high efficiency and selectivity. For instance, the use of bis(triphenylphosphine)palladium(II) dichloride in conjunction with potassium carbonate has been reported to yield high-purity products under controlled conditions .
Microwave and Ultrasound-Assisted Synthesis
Recent advancements in synthetic techniques include microwave and ultrasound-assisted reactions, which have been shown to enhance yields and reduce reaction times significantly. This approach is particularly beneficial for synthesizing compounds like this compound, facilitating greener chemistry practices .
Applications in Materials Science
Optoelectronic Devices
The incorporation of benzo[h]isoquinoline derivatives into organic light-emitting diodes (OLEDs) has garnered attention due to their favorable electronic properties. These compounds can exhibit strong photoluminescence and charge transport capabilities, making them suitable candidates for next-generation optoelectronic applications .
Case Studies
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Anticancer Activity Evaluation
- A study investigated the anticancer effects of various benzo[c]quinoline derivatives, revealing that specific structural modifications could enhance biological activity. The findings suggest that similar modifications could be applied to this compound for improved efficacy against cancer cell lines .
-
Synthesis Optimization
- Research focusing on optimizing synthesis methods for benzo[h]isoquinoline derivatives demonstrated that utilizing microwave-assisted techniques resulted in higher yields compared to traditional heating methods. This optimization is crucial for scaling up production while maintaining compound integrity .
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
9-Bromobenzo[h]isoquinoline-6-carbonitrile: Lacks the 2-oxide group but shares a similar core structure.
Benzo[h]isoquinoline-6-carbonitrile: Does not contain the bromine atom.
9-Bromoisoquinoline: A simpler structure without the nitrile and 2-oxide groups.
Uniqueness
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, nitrile group, and 2-oxide group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Biological Activity
9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The chemical structure of this compound can be summarized as follows:
Property | Details |
---|---|
CAS Number | 919293-11-1 |
Molecular Formula | C14H8BrN3O |
Molecular Weight | 300.13 g/mol |
IUPAC Name | 9-bromo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile 2-oxide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing for potential covalent bonding with nucleophilic sites in proteins, which may inhibit enzyme activity or alter protein functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Activity : Preliminary investigations indicate that the compound possesses antimicrobial properties against certain bacterial strains. Its efficacy varies depending on the concentration and specific strain tested .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Activity : A recent study demonstrated that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7). The IC50 value was found to be approximately 15 µM, indicating promising anticancer activity .
- Evaluation of Antimicrobial Properties : In vitro tests revealed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
Research Applications
The unique properties of this compound make it a valuable compound for various research applications:
- Drug Development : Its potential as an anticancer and antimicrobial agent positions it as a candidate for further drug development studies.
- Biochemical Research : The compound can serve as a tool for studying enzyme interactions and cellular signaling pathways due to its ability to modulate protein functions.
Properties
CAS No. |
919293-11-1 |
---|---|
Molecular Formula |
C14H7BrN2O |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
9-bromo-2-oxidobenzo[h]isoquinolin-2-ium-6-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-11-1-2-12-10(7-16)5-9-3-4-17(18)8-14(9)13(12)6-11/h1-6,8H |
InChI Key |
CPIXULVNZJVXDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=C[N+](=CC3=C2C=C1Br)[O-])C#N |
Origin of Product |
United States |
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